1,1-Dimethylethyl [(1R)-2-amino-1-(phenylmethyl)ethyl]carbamate
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Overview
Description
1,1-Dimethylethyl [(1R)-2-amino-1-(phenylmethyl)ethyl]carbamate is a chemical compound with the molecular formula C13H20N2O2 It is a carbamate derivative, which means it contains the functional group -NHCOO-
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl [(1R)-2-amino-1-(phenylmethyl)ethyl]carbamate typically involves the reaction of an amine with a carbamoyl chloride or a similar carbamoylating agent. One common method is the reaction of 2-amino-1-phenylethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as the use of continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger quantities of reactants. The use of catalysts, such as indium triflate, can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethylethyl [(1R)-2-amino-1-(phenylmethyl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-substituted carbamates, while reduction can produce primary or secondary amines .
Scientific Research Applications
1,1-Dimethylethyl [(1R)-2-amino-1-(phenylmethyl)ethyl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Mechanism of Action
The mechanism by which 1,1-Dimethylethyl [(1R)-2-amino-1-(phenylmethyl)ethyl]carbamate exerts its effects involves the interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. This interaction can affect various biochemical pathways, depending on the specific target proteins involved .
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate: Similar in structure but with an ethyl group instead of a tert-butyl group.
Methyl carbamate: Contains a methyl group instead of a tert-butyl group.
Phenyl carbamate: Has a phenyl group attached to the carbamate nitrogen.
Uniqueness
1,1-Dimethylethyl [(1R)-2-amino-1-(phenylmethyl)ethyl]carbamate is unique due to its combination of a tert-butyl group and a phenylmethyl group. This combination provides the compound with distinct steric and electronic properties, making it more stable and reactive under certain conditions compared to its analogs .
Properties
IUPAC Name |
tert-butyl N-[(2R)-1-amino-3-phenylpropan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-12(10-15)9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3,(H,16,17)/t12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZRJEOMDFKIJM-GFCCVEGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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